3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)10-16-8-4-1-2-5-9(8)17(10)7-3-6-15/h1-2,4-5H,3,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGKDZSYDXMJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C11H12F3N3
- Molecular Weight : 245.23 g/mol
- CAS Number : 1204297-81-3
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B plays a crucial role in the metabolism of neurotransmitters such as dopamine, and its inhibition may have therapeutic implications for neurodegenerative diseases like Parkinson's disease.
Key Findings:
- Inhibition of MAO-B : Studies have shown that derivatives similar to 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine exhibit strong inhibitory activity against MAO-B, with IC50 values ranging from 21 nM to 46 nM for structurally related compounds . This suggests that the trifluoromethyl group enhances the compound's binding affinity to the enzyme.
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its analogs:
Antitumor Activity
Research on related benzimidazole derivatives has indicated potential antitumor properties. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and PC-3, through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine is under investigation. In vitro studies suggest that MAO-B inhibition may lead to increased levels of neuroprotective neurotransmitters, thereby providing symptomatic relief in neurodegenerative conditions .
Study 1: MAO-B Inhibition
A recent study evaluated the MAO-B inhibitory activity of several benzimidazole derivatives. The compound exhibited significant inhibition at low concentrations, indicating its potential for development as a therapeutic agent for Parkinson's disease .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that related compounds, including those with trifluoromethyl substitutions, showed promising results in reducing cell viability in cancer cell lines. The mechanism was linked to oxidative stress induction and apoptosis .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzimidazole derivatives, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds containing benzimidazole moieties have been investigated for their effects on serotonin receptors, which are crucial in treating mood disorders and anxiety . The trifluoromethyl group may enhance the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as antidepressants or anxiolytics.
Pharmacological Applications
Antimicrobial Properties
Benzimidazole derivatives have been studied for their antimicrobial activity. The presence of the trifluoromethyl group can increase the potency of these compounds against various bacterial strains. Research has demonstrated that modifications in the benzimidazole structure can lead to enhanced antibacterial and antifungal activities .
Anti-inflammatory Effects
Compounds similar to 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine have been shown to exhibit anti-inflammatory properties. These effects are particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .
Material Science
Synthesis of Functional Materials
The unique chemical properties of trifluoromethyl-substituted benzimidazoles allow their use in synthesizing advanced materials. For example, these compounds can serve as building blocks for creating polymers with enhanced thermal stability and mechanical strength. Their incorporation into polymer matrices has been explored for applications in coatings and electronic devices .
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Neuropharmacological agents | Interaction with serotonin receptors | |
| Pharmacology | Antimicrobial agents | Enhanced activity against bacterial strains |
| Anti-inflammatory drugs | Inhibition of pro-inflammatory cytokines | |
| Material Science | Synthesis of functional polymers | Improved thermal stability and mechanical strength |
Case Studies
-
Anticancer Research Study
A study published in a peer-reviewed journal demonstrated that a series of benzimidazole derivatives exhibited cytotoxic effects on various cancer cell lines. The study highlighted that the introduction of a trifluoromethyl group significantly increased the compounds' potency against breast cancer cells . -
Neuropharmacological Assessment
Another research project focused on the synthesis and characterization of new benzimidazole derivatives targeting serotonin receptors. The findings suggested that specific substitutions, including trifluoromethyl groups, could enhance receptor affinity and selectivity, paving the way for novel antidepressant therapies . -
Material Development Study
Research into polymer composites incorporating trifluoromethyl-substituted benzimidazoles showed promising results in enhancing material properties for electronic applications. The study concluded that these compounds could improve the durability and performance of electronic devices under varying environmental conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
- 3-(1H-Benzo[d]imidazol-1-yl)propan-1-amine (No CF₃ group): This analog lacks the trifluoromethyl group, resulting in reduced electron-withdrawing effects and lower lipophilicity. Such differences can significantly alter binding affinities to biological targets, as seen in studies where CF₃ groups enhance receptor interactions .
- N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine: Replacing the benzimidazole core with an imidazole and adding halogenated aryl groups (Cl, F) increases polarity.
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine :
The inclusion of a pyrimidine ring and fluorophenyl group introduces π-π stacking capabilities, diverging from the benzimidazole-CF₃ scaffold. Such structural changes may target nucleic acid interactions or kinase enzymes .
Physicochemical Properties
Preparation Methods
Synthesis via Benzimidazole Core Formation and Subsequent Functionalization
Overview:
The most common approach begins with synthesizing the benzimidazole core, typically through condensation reactions involving o-phenylenediamine derivatives with suitable aldehydes or carboxylic acids, followed by specific modifications to introduce the trifluoromethyl group and amino functionalities.
Formation of Benzimidazole Core:
The core is generally synthesized by condensing o-phenylenediamine with aldehydes or carboxylic acids under acidic dehydrating conditions. For example, using hydrochloric acid or polyphosphoric acid facilitates cyclization, yielding the benzimidazole nucleus.Introduction of Trifluoromethyl Group:
The trifluoromethyl substituent at the 2-position of the benzimidazole ring can be incorporated via nucleophilic aromatic substitution or through the use of trifluoromethylated reagents such as trifluoroacetimidoyl chlorides. Bunev et al. demonstrated a van Leusen reaction involving trifluoroacetimidoyl chlorides with tosylmethylisocyanide to generate trifluoromethylated imidazoles.Functionalization to Attach Propylamine Side Chain:
The side chain bearing the amine group is introduced through alkylation or amidation reactions. For example, alkylation of the benzimidazole nitrogen with 3-bromopropan-1-amine derivatives under basic conditions can yield the target compound.
Modern Catalytic and Multi-Component Approaches
Recent advances include multi-component reactions (MCRs) and catalytic protocols that streamline synthesis:
Multistep MCRs:
Ziarani et al. reported a solvent-free, multicomponent synthesis of tetrasubstituted imidazoles, which can be adapted to synthesize benzimidazole derivatives with trifluoromethyl groups.Catalytic Methods:
Use of solid acid catalysts like SiO2-Pr-SO3H enables efficient formation of tetra- and trisubstituted imidazoles under solvent-free conditions, which could be adapted for the functionalization of benzimidazole cores.Microwave-Assisted Synthesis:
Microwave irradiation accelerates reaction times and improves yields, especially in cyclization and substitution steps involving benzimidazole derivatives.
Specific Synthetic Route for 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine
Based on patent literature, a practical route involves:
Step A: Nucleophilic aromatic substitution of a suitably substituted benzimidazole precursor with 3-bromopropan-1-amine under basic conditions (e.g., potassium carbonate in DMF), leading to the attachment of the amino-propyl side chain.
Step B: Introduction of the trifluoromethyl group via a trifluoroacetimidoyl chloride or related reagent, followed by cyclization and purification steps.
Step C: Final purification through chromatography or recrystallization, confirmed by spectroscopic analysis.
Process Summary:
1. Synthesize benzimidazole core via condensation of o-phenylenediamine with appropriate aldehyde.
2. Introduce trifluoromethyl group at the 2-position via nucleophilic substitution with trifluoroacetimidoyl chloride.
3. Alkylate the benzimidazole nitrogen with 3-bromopropan-1-amine in the presence of a base.
4. Purify the product using chromatography, verify structure with NMR and IR.
Data Tables and Research Findings
Notes and Considerations
Reaction Conditions:
Acidic conditions favor cyclization, while basic or neutral conditions are suitable for substitution and alkylation steps.Catalysts:
Acid catalysts like polyphosphoric acid or solid acids such as SiO2-Pr-SO3H improve yields and reaction rates.Solvent Choice:
Polar aprotic solvents like DMF, DMSO, or NMP are preferred for nucleophilic substitutions and alkylation steps.Purification Techniques: Chromatography and recrystallization are standard for obtaining pure compounds, with spectroscopic methods (NMR, IR) confirming structure.
Q & A
What are the optimized synthetic routes for 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine, and how can reaction conditions influence yield?
Answer:
The synthesis typically involves coupling benzimidazole precursors with alkylamines. For example, a copper-mediated amidation approach uses 3-(1H-benzimidazol-1-yl)propan-1-amine hydrochloride reacted with Tosyl-Cl in CH₂Cl₂ under controlled stirring and purification via silica gel chromatography . Yield optimization requires precise stoichiometry (e.g., 0.51 mmol substrate), inert atmosphere, and monitoring via TLC. Alternative routes include Mannich base derivatization using formaldehyde and aliphatic/aromatic amines in ethanol under reflux, followed by recrystallization . Reaction duration (e.g., 4 hours vs. overnight) and solvent choice (DMF vs. ethyl alcohol) significantly affect purity and yield .
How is structural characterization performed for this compound and its derivatives?
Answer:
X-ray crystallography is critical for confirming the benzimidazole core and trifluoromethyl substitution. Single crystals are grown by slow cooling of ethanolic reaction mixtures and analyzed for bond lengths/angles (e.g., C–H = 0.93 Å, N–H = 0.90 Å) . Spectroscopic methods include:
- ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 2.5–3.5 ppm).
- FT-IR : Confirms N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+1]⁺ = 469.2 for a related TFA salt) .
What methodologies are used to evaluate its antibacterial/antifungal activity?
Answer:
Bioactivity is assessed via:
- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using serial dilutions (1.5–3.125 µg/mL). Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity due to improved membrane permeability .
- Time-kill assays : Monitor bactericidal/fungicidal kinetics over 24 hours.
- Synergy studies : Combined with standard antibiotics (e.g., fluconazole) to assess additive effects .
What safety protocols are recommended during handling?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (classified as Skin Corrosion Category 1B) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : In airtight containers away from oxidizers and heat (>110°C flashpoint) .
How does substituent variation on the benzimidazole ring influence bioactivity?
Answer:
- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, improving MIC values by 2–4× compared to non-halogenated analogs .
- Aminoalkyl chains : Longer chains (e.g., propyl vs. ethyl) increase solubility but may reduce membrane penetration .
- Mannich base derivatives : Introduce secondary amines (e.g., dimethylamino) to modulate pharmacokinetics and target binding .
How can contradictory bioactivity data between similar derivatives be resolved?
Answer:
- Dose-response curves : Confirm activity thresholds and exclude false positives from cytotoxicity.
- Structural analogs : Compare MICs of derivatives with minor substitutions (e.g., 3-(pyrrolidin-1-yl)propyl vs. dimethylamino groups) .
- Molecular docking : Identify binding affinity variations to target enzymes (e.g., fungal CYP51) .
What mechanistic insights exist for its antimicrobial action?
Answer:
Proposed mechanisms include:
- DNA intercalation : Benzimidazole cores disrupt microbial DNA replication .
- Enzyme inhibition : Trifluoromethyl groups inhibit cytochrome P450-dependent ergosterol synthesis in fungi .
- Membrane disruption : Cationic amine groups bind to negatively charged phospholipid headgroups .
How can novel derivatives be designed to improve target specificity?
Answer:
- Hybrid pharmacophores : Merge benzimidazole with triazole or pyrimidine moieties to target multiple enzymes .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., SEM-protected carboxylates) for controlled release .
- QSAR modeling : Optimize logP and polar surface area to balance permeability and solubility .
What steps ensure reproducibility in synthetic protocols?
Answer:
- Standardized conditions : Fixed molar ratios (e.g., 1:1 substrate:reagent), reflux times (±5% tolerance), and solvent drying (Na₂SO₄) .
- Purification : Consistent use of silica gel chromatography (e.g., EtOAc/hexane gradients) or recrystallization solvents (acetone vs. ethanol) .
- Batch documentation : Record temperature, humidity, and catalyst lot variations .
What advanced spectroscopic techniques resolve ambiguous structural features?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
